![molecular formula C10H14ClN3 B1412389 (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride CAS No. 1422143-35-8](/img/structure/B1412389.png)
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Overview
Description
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride, more commonly known as S-PPA-HCl, is an organic compound and a derivative of pyrrolo[3,2-b]pyridine. It is used in a variety of scientific research applications and has been studied extensively in the laboratory.
Scientific Research Applications
Inhibitors of Gastric Acid Secretion
A series of novel 1H-pyrrolo[3,2-b]pyridines were synthesized, focusing on the influence of substitution patterns on anti-secretory activity, lipophilicity, and pK(a) value. Some compounds in this series were found to be potent inhibitors of the gastric acid pump (Palmer et al., 2008).
Generation of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was used to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This process produced a range of compounds, including dithiocarbamates, thioethers, pyrazolines, pyridines, and other derivatives (Roman, 2013).
Synthesis and Characterization of Catalysis Components
Ruthenium complexes containing the bpea-pyr ligand were synthesized and characterized. These complexes were used as catalysts in olefin epoxidation reactions, demonstrating high turnover numbers (TON) and good selectivity for the epoxide product. The study illustrates the potential of these complexes in catalytic applications (Dakkach et al., 2014).
Influence on Regiochemistry of Reactions
The influence of Bronsted acids and bases, as well as the Lewis acid Sn(2+), on the regiochemistry of the reaction of amines with trifluoromethyl-β-diketones was studied. The research provided insights into the mechanism of the reaction and factors influencing the formation of regioisomeric 1H-pyrrolo[3,2-b]pyridines (De Rosa et al., 2015).
properties
IUPAC Name |
(1S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-7(11)8-3-4-9-10(13-8)5-6-12-9;/h3-7,12H,2,11H2,1H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCJSBHXXHNNSU-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C=C1)NC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C=C1)NC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.